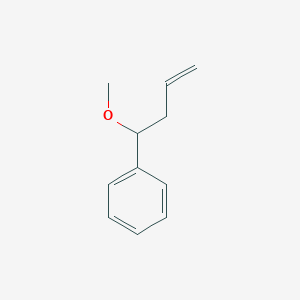

(1-METHOXY-BUT-3-ENYL)-BENZENE

Description

Contextualizing the Significance of Allylic Ethers in Modern Organic Synthesis

Allylic ethers are a class of organic compounds that feature an ether linkage to an allylic group. They serve as versatile building blocks in organic synthesis due to the dual reactivity of the allyl group, which contains both a double bond and an adjacent carbon atom that can be functionalized. This functionality allows for a wide array of chemical transformations, making them crucial intermediates in the synthesis of natural products and pharmaceuticals. rsc.org

The transformation of allylic ethers into other functional groups, such as α,β-unsaturated ketones or aldehydes, is a particularly useful tool in synthetic chemistry. rsc.org Furthermore, reactions involving allylic substrates can lead to the formation of valuable cyclic or linear amino ethers, which are precursors to biologically active heterocyclic compounds. benthamscience.com The Claisen rearrangement, a lookchem.comlookchem.com-sigmatropic rearrangement of allyl vinyl ethers, provides a stereoselective pathway to synthesize γ,δ-unsaturated aldehydes, ketones, esters, and amides, further highlighting the synthetic utility of this class of compounds. redalyc.orgscielo.org.bo

Structural Characteristics and Stereochemical Considerations of (1-METHOXY-BUT-3-ENYL)-BENZENE

This compound, with the chemical formula C₁₁H₁₄O, possesses a distinct molecular structure that underpins its reactivity. nih.gov The molecule features a benzene (B151609) ring attached to a butenyl chain at the first carbon, which also bears a methoxy (B1213986) group. The terminal double bond of the butenyl group is a key reactive site.

Key Structural Features:

Allylic System: The presence of a double bond between the third and fourth carbons of the butenyl chain creates an allylic system. This allows for reactions such as allylic substitution and additions.

Chiral Center: The first carbon of the butenyl chain is a stereocenter, meaning this compound can exist as enantiomers. The specific stereochemistry can significantly influence its biological activity and interactions with other chiral molecules. ontosight.ai

Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, and its electronic properties can be influenced by the methoxy-butenyl substituent. The methoxy group is known to be an ortho, para director in electrophilic aromatic substitution. libretexts.org

Interactive Data Table: Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 1-methoxybut-3-enylbenzene |

| CAS Number | 22039-97-0 |

Overview of Current Research Trajectories Pertaining to this compound

Current research on this compound and related allylic ethers is focused on several key areas, primarily exploring their synthetic utility and reactivity.

One significant area of investigation involves the use of metal catalysts to facilitate novel transformations. For instance, platinum-catalyzed enyne metathesis followed by aromatization of related 1-(1-methoxy-but-3-enyl)-2-(1-alkynyl)benzenes has been shown to produce vinyl naphthalenes. acs.org This demonstrates the potential of the methoxy group to act as a leaving group in catalytic cycles.

Furthermore, the reactivity of the double bond in allylic systems is a subject of ongoing study. Research into the addition of carbon-centered radicals to double bonds helps to elucidate the factors influencing these reactions, which are fundamental for carbon-carbon bond formation. acs.org

The development of new synthetic methods utilizing allylic ethers is another active research front. For example, iodine/water-mediated deprotective oxidation of allylic ethers has emerged as a method to access α,β-unsaturated ketones and aldehydes. rsc.org Additionally, the oxidative addition of sulfonamides to allylic derivatives is being explored for the synthesis of nitrogen-containing heterocyclic compounds. benthamscience.com

The photocycloaddition reactions of benzene derivatives with alkenes, including intramolecular reactions of compounds containing both a benzene ring and an alkene moiety like this compound, represent a powerful tool for constructing complex polycyclic structures. publish.csiro.au These reactions can proceed through different modes, such as ortho, meta, and para cycloadditions, leading to a high degree of molecular complexity in a single step.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxybut-3-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-7-11(12-2)10-8-5-4-6-9-10/h3-6,8-9,11H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXHVTVOEOZVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450774 | |

| Record name | (1-Methoxybut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22039-97-0 | |

| Record name | (1-Methoxybut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methoxy but 3 Enyl Benzene and Its Stereoisomers

Catalytic Strategies for Carbon-Oxygen Bond Formation

The creation of the pivotal carbon-oxygen bond in allylic ethers is most effectively achieved through transition metal catalysis. These methods offer unparalleled control over the stereochemical and regiochemical outcomes of the reaction, which is crucial for accessing specific isomers of (1-methoxy-but-3-enyl)-benzene.

Palladium catalysis stands as a dominant force in the field of asymmetric synthesis. Its application to the enantioselective formation of allylic ethers has been extensively developed, providing reliable pathways to chiral molecules. These reactions typically proceed through the generation of a π-allylpalladium complex, which is then intercepted by a nucleophile.

The palladium-catalyzed asymmetric allylic alkylation (AAA) of phenols is a direct and powerful method for synthesizing chiral aryl allylic ethers. In the context of producing this compound, this strategy would involve the reaction of a suitable butenyl electrophile, such as 1-chloro-3-butene or but-3-en-1-yl acetate (B1210297), with a phenoxide nucleophile. The success of this transformation hinges on the use of a chiral palladium catalyst, where the choice of the chiral ligand is paramount in dictating the enantioselectivity of the product.

A significant challenge in this reaction is controlling the regioselectivity, as the phenoxide can attack either the internal or terminal carbon of the π-allyl intermediate. The formation of the desired branched product, this compound, is often favored by employing sterically demanding ligands that direct the nucleophile to the more substituted carbon of the allyl fragment.

An elegant and increasingly popular alternative to classical AAA reactions is the palladium-catalyzed decarboxylative etherification. This approach utilizes allylic carbonates as substrates, which undergo oxidative addition to the palladium(0) catalyst to form the π-allylpalladium intermediate with the concomitant loss of carbon dioxide. This method offers the advantage of proceeding under neutral or mildly basic conditions, thus broadening the substrate scope.

For the synthesis of this compound, a suitable precursor would be an allylic carbonate derived from but-3-en-1-ol. The reaction of this substrate with a phenol (B47542) in the presence of a chiral palladium catalyst can afford the desired ether with high levels of enantioselectivity. The stereochemical outcome is controlled by the chiral environment established by the ligand framework around the palladium center.

The catalytic cycle of palladium-mediated allylic etherification is initiated by the oxidative addition of a palladium(0) species to an allylic substrate (e.g., an allylic halide, acetate, or carbonate). This step generates a cationic π-allylpalladium(II) complex. The stereocenter of the starting material is typically lost at this stage, as the palladium coordinates to the double bond.

The subsequent and crucial step is the nucleophilic attack of the phenoxide on the π-allyl ligand. This attack can occur via two main pathways: an "outer-sphere" attack, where the nucleophile approaches the face of the allyl group opposite to the palladium, or an "inner-sphere" attack, where the nucleophile first coordinates to the palladium and then migrates to the allyl group. The nature of the ligand and the reaction conditions heavily influence which pathway is operative, and this, in turn, determines the stereochemistry of the resulting this compound. The final step is the reductive elimination of the product and regeneration of the palladium(0) catalyst, allowing the cycle to continue.

While palladium has been the workhorse in this field, ruthenium catalysts have emerged as a powerful alternative, often exhibiting complementary reactivity and selectivity profiles.

Ruthenium-catalyzed allylic etherification has demonstrated significant potential for controlling both the regioselectivity and enantioselectivity of the reaction. Similar to palladium, the mechanism is believed to involve the formation of a π-allylruthenium intermediate. However, the distinct electronic properties of ruthenium can lead to different outcomes.

In the synthesis of this compound, ruthenium catalysts can be particularly advantageous in directing the reaction towards the branched isomer. The development of chiral ruthenium complexes has enabled the synthesis of enantioenriched allylic ethers. The electronic and steric properties of the ligands attached to the ruthenium center are critical in creating a chiral pocket that dictates the facial selectivity of the nucleophilic attack, leading to the desired stereoisomer of this compound. Research in this area continues to expand the toolbox available to synthetic chemists for the precise construction of these valuable molecules.

Rhodium-Catalyzed Hydroalkoxylation Reactions

Rhodium catalysis provides a powerful tool for the hydroalkoxylation of unsaturated systems to form ethers. In the context of synthesizing this compound, rhodium catalysts can facilitate the addition of methanol (B129727) across a conjugated diene system or promote the etherification of an allylic alcohol.

Rhodium-catalyzed asymmetric hydroalkoxylation has been successfully applied to allenes, providing a pathway to chiral vinyl ethers. For instance, the addition of phenols to diphenylphosphinylallenes using a rhodium catalyst derived from [Rh(OH)(cod)]₂ and a chiral ligand like (R)-DTBM-Segphos proceeds with high yield and enantioselectivity. rsc.org The proposed mechanism involves the formation of a rhodium-phenoxide species that reacts with the allene (B1206475) to create a π-allylrhodium intermediate, which is then protonated to release the product and regenerate the catalyst. acs.org While not a direct synthesis of the target molecule, this methodology establishes a precedent for rhodium-catalyzed C-O bond formation to generate chiral ethers.

A more direct conceptual route involves the hydroalkoxylation of 1-phenyl-1,3-butadiene (B73350) with methanol. Another key rhodium-catalyzed approach is the etherification of the corresponding allylic alcohol, 1-phenyl-but-3-en-1-ol. illinois.edu This transformation is analogous to rhodium-catalyzed hydroamination reactions, which are well-established. illinois.edu Furthermore, rhodium complexes have been shown to catalyze the intramolecular hydroarylation of aryl ethers, indicating their capability to interact with and form products from such substrates. nih.gov

| Catalyst System | Substrate Type | Product Type | Key Feature |

| [Rh(OH)(cod)]₂ / (R)-DTBM-Segphos | Diphenylphosphinylallenes + Phenols | Chiral Vinyl Ethers | High enantioselectivity via a proposed π-allylrhodium intermediate. rsc.orgacs.org |

| Rhodium(I) catalyst | 3-(2-hydroxyphenyl)cyclobutanone | 3,4-dihydrocoumarin | Intramolecular C-C bond cleavage and C-O bond formation. clockss.org |

| Rh₂(OCOCF₃)₄ | (3-halo-2-propynyl) aryl ethers | 4-halo-3-chromenes | Intramolecular hydroarylation. nih.gov |

Other Transition-Metal Catalysis in Allylic Ether Formation

Besides rhodium, several other transition metals, particularly palladium, iridium, and nickel, are pivotal in the synthesis of allylic ethers like this compound.

Palladium-Catalyzed Reactions: Palladium catalysis is preeminent in allylic substitution reactions. A highly relevant method is the regioselective intermolecular hydroalkoxylation of 1-arylbutadienes, which can produce (E)-(3-alkoxybut-1-enyl)benzenes. acs.org Palladium-catalyzed decarboxylative allylic etherification is another robust strategy, where phenols react with vinyl ethylene (B1197577) carbonate, promoted by catalysts like PdCl₂(dppf), to yield allylic aryl ethers with high regioselectivity. frontiersin.orgnih.gov This approach involves the formation of a π-allyl palladium intermediate that is subsequently attacked by the phenoxide nucleophile. nih.gov For asymmetric synthesis, chiral palladium complexes have been developed that can transform prochiral allylic substrates, such as trichloroacetimidate (B1259523) derivatives of (E)-2-alkene-1-ols, into enantioenriched branched allylic aryl ethers with high enantiomeric purity (typically 90–98% ee). nih.gov

Iridium-Catalyzed Reactions: Iridium catalysts are particularly valuable for producing branched allylic ethers. scispace.comnih.gov Iridium(I) η³-allyl intermediates, often generated from allylic carbonates, preferentially react with nucleophiles at the more substituted carbon of the allyl group. nih.govacs.org Using chiral phosphoramidite (B1245037) ligands, iridium-catalyzed allylation of phenoxides can generate the corresponding ethers with excellent enantiomeric purity and high branched-to-linear selectivity. scispace.comnih.gov Recently, a synergistic approach combining iridium catalysis with visible light irradiation has been used for the asymmetric synthesis of chiral cyclobutane (B1203170) derivatives via an asymmetric allyl etherification protocol. chinesechemsoc.org

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful method for the hydrofunctionalization of dienes. The enantioselective hydroalkoxylation of 1,3-dienes using a Ni-DuPhos catalyst system allows for the direct addition of alcohols, including methanol, to form enantioenriched allylic ethers with high regio- and enantioselectivity. acs.org This method is notable for its ability to control the reversibility of the C–O bond formation and for using methanol directly in an asymmetric reaction. acs.org

| Metal Catalyst | Ligand/Co-catalyst | Substrate(s) | Product | Yield/Selectivity |

| Palladium | dppf | Phenol + Vinyl Ethylene Carbonate | Allylic Aryl Ether | Good to excellent yields, complete regioselectivity. frontiersin.org |

| Palladium(II) | COP (chiral) | (E)-2-alkene-1-ol trichloroacetimidate + Phenol | Chiral Branched Allylic Phenyl Ether | 61-88% yield, 90-98% ee. nih.gov |

| Iridium(I) | Phosphoramidite (chiral) | Allylic Carbonate + Phenoxide | Chiral Branched Allylic Ether | High ee, up to 99:1 branched/linear ratio. nih.govacs.org |

| Nickel | DuPhos (chiral) | 1,3-Diene + Methanol | Chiral Allylic Ether | 66-94% yield, 81:19–96:4 er. acs.org |

Organocatalytic Asymmetric Allylic O-Substitution

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral ethers. These methods often rely on the activation of substrates by chiral Brønsted acids or bases.

A prominent strategy involves the asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with phenols. rsc.org This reaction can be mediated by nucleophilic amine catalysts, such as modified cinchona alkaloids, to produce a variety of chiral multifunctional aryl allyl ethers in moderate to high yields and with excellent enantioselectivity (up to 95% ee). rsc.org The mechanism involves the catalyst activating the MBH carbonate to facilitate a stereocontrolled attack by the phenol nucleophile.

Another approach is the organocatalytic intermolecular allylic alkylation of allylic alcohols. acs.org Chiral Brønsted acids, for example, can catalyze the reaction between an allylic alcohol and a nucleophile. The stereoselectivity in these reactions is often governed by a complex network of non-covalent interactions, such as hydrogen bonding, within a confined chiral environment created by the catalyst. rsc.org These interactions guide the nucleophile to attack one face of the activated substrate preferentially, leading to high enantioselectivity. rsc.orgbeilstein-journals.org

| Organocatalyst | Substrate(s) | Reaction Type | Yield/Selectivity |

| Cinchona Alkaloid Derivative | MBH Carbonate + Phenol | Asymmetric Allylic O-Substitution | Up to 96% yield, up to 95% ee. rsc.org |

| Chiral Bifunctional Amine-Squaramide | α,β-Unsaturated γ-Butyrolactam + 2-Enoylpyridine | Vinylogous Michael Addition | Up to 99% yield, >99% ee. rsc.org |

| Chiral Phosphoric Acid | Allylic Alcohol + Nucleophile | Asymmetric Allylic Alkylation | High stereoselectivity. acs.orgrsc.org |

Non-Catalytic and Stoichiometric Approaches

Conventional Ether Synthesis Routes Applicable to Aryl Allyl Ethers

The Williamson ether synthesis is the traditional and most straightforward method for preparing both symmetrical and unsymmetrical ethers. rsc.orgbyjus.comorgchemres.org This reaction involves the nucleophilic displacement (Sₙ2) of a halide ion or another suitable leaving group from an alkyl substrate by an alkoxide ion. byjus.commasterorganicchemistry.com

To synthesize this compound via this route, the most viable pathway involves the reaction of the sodium or potassium salt of 1-phenyl-but-3-en-1-ol (the alkoxide) with a methyl halide, such as methyl iodide or methyl bromide. vaia.com The alkoxide is typically prepared in situ by treating the parent alcohol with a strong base like sodium hydride (NaH) or an alkali metal like sodium. masterorganicchemistry.comlibretexts.org

Reaction Scheme:

Alkoxide Formation: 1-phenyl-but-3-en-1-ol + NaH → Sodium (1-phenyl-but-3-en-1-yl)oxide + H₂

Sₙ2 Reaction: Sodium (1-phenyl-but-3-en-1-yl)oxide + CH₃I → this compound + NaI

This method is generally effective because it involves an Sₙ2 reaction on a simple methyl halide, which is highly reactive and not prone to competing elimination reactions. masterorganicchemistry.com The reaction is often carried out in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). byjus.commasterorganicchemistry.com While robust, the Williamson synthesis is a stoichiometric process that generates salt byproducts, in contrast to the atom economy of catalytic hydroalkoxylation methods. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

Enantioselective Synthesis via Chiral Catalysis

Achieving high stereocontrol in the synthesis of chiral this compound is a key objective, primarily addressed through asymmetric catalysis. The development of chiral catalysts that can differentiate between the enantiotopic faces of a prochiral substrate or the enantiomers in a racemic mixture is crucial. libretexts.org

Transition-Metal Catalysis: Enantioselective synthesis is a hallmark of modern transition-metal catalysis. Different metal-ligand combinations have been optimized to produce chiral allylic ethers with high enantiomeric excess (ee).

Palladium: Chiral palladium catalysts, such as those employing COP ligands or BINAP-type ligands, are effective for the asymmetric allylic substitution of allylic alcohol derivatives (e.g., carbonates or acetates) with phenols or other oxygen nucleophiles. nih.govnih.gov For example, di-μ-amidate dipalladium complexes can catalyze the reaction of (E)-2-alkene-1-ol trichloroacetimidates with phenols to give branched ethers in 90-98% ee. nih.gov

Iridium: Chiral iridium catalysts, often paired with phosphoramidite ligands, excel at producing branched allylic ethers with high enantioselectivity. scispace.comacs.org The iridium(I) η³-allyl intermediates formed in these reactions show a strong preference for reacting at the more substituted carbon, leading to the desired branched product in high optical purity. nih.gov

Nickel: The development of chiral nickel catalysts, such as Ni-DuPhos systems, has enabled the highly enantioselective hydroalkoxylation of 1,3-dienes with simple alcohols like methanol, affording enantioenriched allylic ethers with excellent enantiomeric ratios (er). acs.org

Rhodium: Chiral dirhodium catalysts are well-known for their ability to control stereochemistry in various transformations, including C-H insertion and cyclopropanation. nih.gov In the context of ether synthesis, rhodium catalysts with chiral ligands like DTBM-Segphos are used for the asymmetric hydroalkoxylation of allenes, achieving high yields and enantioselectivities. rsc.orgacs.org

Organocatalysis: Metal-free organocatalytic methods provide a powerful alternative for enantioselective ether synthesis. Chiral tertiary amines, particularly cinchona alkaloid derivatives, are widely used to catalyze the asymmetric allylic substitution of MBH carbonates with phenols, yielding chiral aryl allyl ethers with ee values often exceeding 90%. rsc.org Chiral phosphoric acids, acting as Brønsted acid catalysts, are also employed to activate allylic alcohols for enantioselective attack by nucleophiles. acs.org

The table below summarizes some representative chiral catalytic systems and their effectiveness in producing chiral allylic ethers related to the target compound.

| Catalytic System | Reaction Type | Substrate(s) | Reported Selectivity |

| Pd / (R,S)-COP-OAc₂ | Asymmetric Allylic Esterification | (Z)-2-alkene-1-ol trichloroacetimidate + Carboxylic Acid | High ee. scispace.comnih.gov |

| Pd / (Sᵃˣ,S,S)-L11 | Allylic Etherification | Vinylethylene Carbonate + Phenol | Up to 92% ee. nih.govacs.org |

| Ir / Phosphoramidite | Decarboxylative Allylic Etherification | Aryl Allyl Carbonate | High ee. acs.org |

| Ni / DuPhos | Hydroalkoxylation | 1,3-Diene + Methanol | Up to 96:4 er. acs.org |

| Rh / (R)-DTBM-Segphos | Hydroalkoxylation | Allene + Phenol | Up to 97% ee. rsc.orgacs.org |

| Cinchona Alkaloid (1h) | Asymmetric Allylic O-Substitution | MBH Carbonate + Phenol | Up to 95% ee. rsc.org |

Diastereoselective Synthesis Principles

The diastereoselective synthesis of homoallylic ethers, including stereoisomers of this compound, is fundamentally governed by the strategic reaction between acetals and organosilicon reagents, particularly allylic silanes. This approach, a variant of the Hosomi-Sakurai reaction, allows for significant control over the resulting stereochemistry through the careful selection of reagents and reaction conditions. The core principle for achieving diastereoselectivity in this context lies in the Lewis acid-mediated reaction of an aromatic acetal (B89532), such as benzaldehyde (B42025) dimethyl acetal, with geometrically defined (E)- or (Z)-crotylsilanes.

Pioneering research in this area has demonstrated that, unlike reactions with aliphatic acetals which predominantly yield syn products regardless of the silane's geometry, the diastereoselectivity of reactions involving aromatic acetals is directly controlled by the geometry of the crotylsilane used. oup.com This provides a powerful tool for selectively synthesizing either the syn or anti diastereomer of the resulting homoallylic ether.

The reaction of (Z)-crotyltrimethylsilane with benzaldehyde dimethyl acetal, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), proceeds with a high preference for the anti product. oup.com Conversely, employing (E)-crotyltrimethylsilane under similar conditions leads predominantly to the syn diastereomer. oup.com This control is attributed to the reaction proceeding through an acyclic transition state where electronic effects from the aromatic ring of the acetal play a decisive role in guiding the facial selectivity of the nucleophilic attack by the allylsilane. oup.comscispace.com

The findings from key studies on the diastereoselective reaction of crotylsilanes with benzaldehyde dimethyl acetal, a direct precursor methodology for substituted analogs of this compound, are summarized below.

Table 1: Diastereoselectivity in the Reaction of Crotyltrimethylsilanes with Benzaldehyde Dimethyl Acetal

Reaction Conditions: Lewis Acid (TiCl₄), Solvent (CH₂Cl₂), Temperature (-78 °C). Data sourced from Hosomi, A.; Ando, M.; Sakurai, H. (1986). oup.com

| Crotylsilane Reagent | Product | Diastereomeric Ratio (syn:anti) |

| (E)-Crotyltrimethylsilane | syn-(1-Methoxy-2-methyl-but-3-enyl)-benzene | 73:27 |

| (Z)-Crotyltrimethylsilane | anti-(1-Methoxy-2-methyl-but-3-enyl)-benzene | 9:91 |

This dependency on the reagent's geometry highlights a fundamental principle for controlling acyclic stereoselection in the synthesis of this class of compounds. While various Lewis acids, including boron trifluoride etherate (BF₃·OEt₂) and tin tetrachloride (SnCl₄), can catalyze this transformation, titanium tetrachloride is frequently employed to achieve high levels of diastereocontrol. oup.comrsc.org The electronic nature of substituents on the aromatic ring of the acetal can further influence the degree of stereoselectivity, underscoring the importance of electronic effects in the transition state assembly. oup.com These principles are crucial for the rational design of synthetic routes to specific stereoisomers of this compound and its derivatives.

Mechanistic Investigations and Reactivity Profiles of 1 Methoxy but 3 Enyl Benzene Analogues

Pericyclic Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. oxfordsciencetrove.comresearchgate.net They are characterized by a redistribution of bonding electrons and are highly stereospecific. For analogues of (1-methoxy-but-3-enyl)-benzene, particularly allyl phenyl ethers, sigmatropic rearrangements are of primary importance.

The Claisen Rearrangement of Allyl Phenyl Ethers

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the nrochemistry.comnrochemistry.com-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol upon heating. fiveable.melscollege.ac.inlibretexts.org This reaction is intramolecular and proceeds without the involvement of ionic intermediates. oxfordsciencetrove.comlscollege.ac.in The initial rearrangement product is a non-aromatic cyclohexadienone, which rapidly tautomerizes to the stable phenolic form. nrochemistry.comlibretexts.org

Contrary to a oxfordsciencetrove.comoxfordsciencetrove.com-shift, the Claisen rearrangement is a well-established nrochemistry.comnrochemistry.com-sigmatropic rearrangement, a classification defined by the Woodward-Hoffmann rules. wikipedia.orglibretexts.org The mechanism is concerted, meaning all bond breaking and bond forming occur in a single step through a cyclic transition state. nrochemistry.comwikipedia.org

Extensive experimental and computational studies have shown that the reaction preferentially proceeds through a highly ordered, chair-like six-membered transition state. nrochemistry.comfiveable.meorganic-chemistry.org This chair conformation minimizes steric interactions and dictates the stereochemical outcome of the reaction. While a boat-like transition state is also possible, it is generally higher in energy and can lead to minor side products. organic-chemistry.org The intramolecular nature of the rearrangement has been confirmed by crossover experiments, which have shown no exchange of allyl groups between different ether molecules. wikipedia.org

The table below summarizes key features of the Claisen rearrangement mechanism.

| Feature | Description |

| Reaction Type | nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement |

| Mechanism | Concerted, Intramolecular |

| Transition State | Cyclic, Chair-like (preferred) |

| Intermediate | 6-allyl-2,4-cyclohexadienone |

| Final Product | o-allylphenol |

The regioselectivity and stereospecificity of the Claisen rearrangement allow for precise control over the structure of the product.

Regiochemical Control: The position of the allyl group migration onto the aromatic ring is influenced by the electronic nature of substituents on the ring. chemrxiv.org

Electron-donating groups (like methoxy) at the meta-position tend to direct the rearrangement to the para-position. wikipedia.org

Electron-withdrawing groups (like bromo) at the meta-position favor rearrangement to the ortho-position. wikipedia.org

If both ortho-positions are blocked by substituents, the allyl group undergoes a subsequent Cope rearrangement from the ortho-dienone intermediate, leading to the para-substituted product. wikipedia.orgorganic-chemistry.org

The following table illustrates the effect of meta-substituents on the regioselectivity of the Claisen rearrangement.

| Meta-Substituent | Electronic Effect | Major Product |

| Methoxy (B1213986) (-OCH₃) | Electron-donating | para-allylphenol |

| Bromo (-Br) | Electron-withdrawing | ortho-allylphenol |

Stereochemical Control: The Claisen rearrangement is highly stereospecific. fiveable.me Chirality in the allyl group is transferred to the product with high fidelity. This is a direct consequence of the ordered, chair-like transition state, which preserves the relative stereochemistry of the starting material. fiveable.me For example, an (E)-configured double bond in the allyl chain will lead to a specific diastereomer of the product. This stereochemical control is a valuable tool in asymmetric synthesis.

While the traditional Claisen rearrangement requires high temperatures, various catalysts have been developed to facilitate the reaction under milder conditions. organic-chemistry.org

Iodine-Catalysis: Molecular iodine has emerged as a simple, effective catalyst for the Claisen rearrangement of allyl aryl ethers. nih.govresearchgate.net It is believed to act as a halogen-bond donor, activating the ether and lowering the activation energy of the reaction. nih.govresearchgate.net The catalytic activity of iodine can be comparable to that of traditional Lewis acids. nih.govresearchgate.net In some cases, the initially formed ortho-allylphenol can undergo a subsequent iodine-catalyzed cyclization to yield dihydrobenzofurans. nih.gov

Other catalysts that have been shown to promote the Claisen rearrangement include:

Lewis acids: Organoaluminum reagents like trimethylaluminium can accelerate the reaction. lscollege.ac.inacs.org

Transition metals: Zinc powder has been used to catalyze the rearrangement under mild conditions (55 °C). benthamopenarchives.com

The table below provides a comparison of different catalytic systems for the Claisen rearrangement.

| Catalyst Type | Example | Mechanism of Action |

| Halogen Bond Donor | Molecular Iodine (I₂) | Activation via halogen bonding |

| Organocatalyst | Thiourea derivatives | Transition state stabilization via H-bonding |

| Lewis Acid | Trimethylaluminium (AlMe₃) | Lewis acidic activation of the ether oxygen |

| Transition Metal | Zinc (Zn) | Unclear, likely involves metal coordination |

Other Relevant Sigmatropic Rearrangements (e.g., Formal Sigmatropic Processes)

Besides the Claisen rearrangement, other sigmatropic rearrangements are relevant to the reactivity of unsaturated ethers and dienes.

Cope Rearrangement: This is the all-carbon analogue of the Claisen rearrangement, involving a nrochemistry.comnrochemistry.com-sigmatropic shift in a 1,5-diene. libretexts.orgthieme-connect.de It is a key step in the tandem Claisen-Cope rearrangement when the ortho positions of an allyl phenyl ether are substituted. organic-chemistry.org

Aza-Claisen Rearrangement: In this variation, the ether oxygen is replaced by a nitrogen atom, leading to the formation of allylic amines. fiveable.me

nrochemistry.comnih.gov-Wittig Rearrangement: This involves the rearrangement of an α-allyloxy carbanion to a homoallylic alcohol. It is a nrochemistry.comnih.gov-sigmatropic shift, contrasting with the nrochemistry.comnrochemistry.com nature of the Claisen rearrangement. libretexts.org

oxfordsciencetrove.comresearchgate.net-Hydrogen Shifts: These are thermally allowed pericyclic reactions that can occur in conjugated systems, such as the cyclohexadienone intermediate of the Claisen rearrangement, to facilitate tautomerization. libretexts.orgnsf.gov

Addition and Cycloaddition Reactions

The unsaturated butenyl group in analogues of this compound can participate in various addition and cycloaddition reactions, providing pathways to more complex molecular architectures.

Cycloaddition Reactions: The double bond in the butenyl side chain can act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. pageplace.de The reactivity of the dienophile is influenced by its electronic properties.

1,3-Dipolar cycloadditions are another important class of reactions. In these reactions, a 1,3-dipole reacts with a dipolarophile (such as an alkene) to form a five-membered heterocyclic ring. researchgate.net

Addition Reactions: Under more forcing conditions, such as high heat and pressure or the presence of specific catalysts, the aromatic ring itself can undergo addition reactions. For example, catalytic hydrogenation can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. babcock.edu.ng Free-radical addition of halogens across the double bonds can also occur under UV irradiation. babcock.edu.ng

Photocycloaddition Reactions of Methoxyalkenes (e.g., Paternò-Büchi reaction)

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, yields four-membered cyclic ethers known as oxetanes. chemistnotes.com This reaction is a powerful tool in organic synthesis for creating strained ring systems. When a carbonyl compound is irradiated with UV light, it can be excited to a singlet or triplet state. chemistnotes.com This excited species then reacts with an alkene in a non-concerted manner, forming a biradical intermediate that cyclizes to the oxetane (B1205548) product. chemistnotes.com The regiochemistry of the reaction is dictated by the stability of the initially formed biradical intermediate. chemistnotes.com

In the context of methoxyalkenes like this compound analogues, the presence of the methoxy group can influence the reactivity and regioselectivity of the photocycloaddition. The electron-donating nature of the methoxy group can make the double bond more electron-rich and thus more susceptible to attack by an excited carbonyl species.

Intramolecular versions of the Paternò-Büchi reaction are also well-documented, where the carbonyl and alkene functionalities reside within the same molecule. chemistnotes.com For instance, compounds with both a phenoxy and a butenyl group can undergo intramolecular ortho photocycloaddition. researchgate.net These reactions can be sensitized by a triplet sensitizer (B1316253) like acetone. rsc.org Visible light-mediated Paternò-Büchi reactions have also been developed, expanding the scope and applicability of this transformation. nih.govmdpi.com

A related and synthetically valuable transformation is the aza-Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene to form an azetidine. rsc.orgresearchgate.net This reaction provides an atom-economical route to nitrogen-containing four-membered rings, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net Similar to the Paternò-Büchi reaction, the aza version can proceed through intermolecular or intramolecular pathways and can be promoted by UV light or visible-light photocatalysis. rsc.orgnih.gov The mechanism often involves the formation of a triplet excited state of either the imine or the alkene. nih.gov

Table 1: Examples of Paternò-Büchi and Aza-Paternò-Büchi Reactions

| Reaction Type | Reactants | Key Features | Product Type |

| Intermolecular Paternò-Büchi | Carbonyl Compound + Alkene | Photo-induced [2+2] cycloaddition | Oxetane |

| Intramolecular Paternò-Büchi | Molecule with both carbonyl and alkene moieties | Can be sensitized by acetone | Bicyclic or polycyclic ether |

| Intermolecular Aza-Paternò-Büchi | Imine + Alkene | Atom-economical synthesis of azetidines | Azetidine |

| Intramolecular Aza-Paternò-Büchi | Molecule with both imine and alkene moieties | Can be mediated by visible light | Fused or bridged azetidine |

Diels-Alder Reactions involving Butadiene Derivatives (as a related reactivity class)

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. mdpi.comnih.gov The reactivity in these reactions is governed by the electronic nature of the diene and dienophile. In a normal electron-demand Diels-Alder (NEDDA) reaction, an electron-rich diene reacts with an electron-poor dienophile. mdpi.com Conversely, an inverse electron-demand Diels-Alder (IEDDA) reaction involves an electron-poor diene and an electron-rich dienophile. mdpi.com

Butadiene derivatives, such as those structurally related to the butenyl fragment of this compound, are common dienes in these reactions. The presence of substituents on the butadiene skeleton significantly influences its reactivity and the regioselectivity of the cycloaddition. Electron-donating groups on the diene, such as alkoxy or amino groups, increase the energy of the highest occupied molecular orbital (HOMO), enhancing reactivity in NEDDA reactions. nih.govorganic-chemistry.org For instance, 1-alkoxy-1-amino-1,3-butadienes are highly reactive dienes that undergo Diels-Alder reactions with various electron-deficient dienophiles under mild conditions to give cycloadducts in good yields and with excellent regioselectivities. nih.gov

Conversely, electron-withdrawing groups on the diene lower the HOMO energy, making them suitable for IEDDA reactions. The stereochemistry of the Diels-Alder reaction is highly controlled, with the reaction proceeding in a concerted, suprafacial manner, meaning the stereochemistry of both the diene and the dienophile is retained in the product. libretexts.org

Table 2: Influence of Substituents on Diels-Alder Reactivity of Butadiene Derivatives

| Substituent Type on Diene | Effect on Diene Electronics | Preferred Reaction Type | Example Dienophile |

| Electron-Donating (e.g., -OMe, -NR₂) | Electron-rich | Normal Electron-Demand (NEDDA) | Maleic anhydride, acrylates |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Electron-poor | Inverse Electron-Demand (IEDDA) | Electron-rich alkenes |

Electrophilic and Nucleophilic Substitution Reactions

Palladium-Catalyzed Allylic Aminations

Palladium-catalyzed allylic amination is a powerful method for the formation of C-N bonds, yielding allylic amines which are valuable building blocks in organic synthesis. organic-chemistry.orgresearchgate.net The reaction typically involves the reaction of an allylic substrate, such as an allylic acetate (B1210297) or carbonate, with an amine in the presence of a palladium catalyst. researchgate.netacs.org

For a substrate like this compound, the methoxy group on the benzylic position can influence the regioselectivity of the nucleophilic attack. The reaction proceeds through a π-allyl palladium intermediate. nih.gov The regioselectivity of the amination, whether the amine attacks the more or less substituted end of the allyl system, is influenced by several factors including the nature of the ligands on the palladium, the solvent, and the substituents on the allylic substrate. researchgate.netnih.gov

In many cases, with soft nucleophiles and electronically neutral ligands, the attack occurs at the less sterically hindered terminus of the π-allyl complex. nih.gov However, the use of specific ligands can direct the nucleophile to the more substituted carbon. researchgate.net For instance, the use of NH aziridines as nucleophiles has been shown to favor the formation of branched products in the palladium-catalyzed allylic amination of aliphatic allyl acetates. researchgate.net The choice of solvent can also have a significant effect, with THF often favoring the formation of the branched product. nih.gov

Table 3: Factors Influencing Regioselectivity in Palladium-Catalyzed Allylic Amination

| Factor | Influence on Regioselectivity |

| Ligand | Can direct nucleophilic attack to either the linear or branched position. |

| Nucleophile | "Hard" vs. "soft" nucleophiles can exhibit different regioselectivities. |

| Solvent | Can influence the ratio of linear to branched products. nih.gov |

| Substrate | Electronic and steric properties of the allylic substrate affect the stability of the π-allyl intermediate. |

Reactions Involving Allylic Electrophiles

The allylic system in this compound can be converted into an electrophilic species, which can then react with a variety of nucleophiles. The methoxy group, being a potential leaving group under certain conditions, can facilitate the formation of an allylic cation. This can be achieved, for example, through the use of a Lewis acid.

Once the allylic electrophile is generated, it can undergo nucleophilic substitution. The regioselectivity of the nucleophilic attack is a key consideration. Attack can occur at either the benzylic position (C1) or the terminal vinylic position (C3) of the butenyl chain. The outcome is often dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles tend to attack at the more electropositive center, which would likely be the benzylic position due to the stabilizing effect of the phenyl ring. "Soft" nucleophiles, under orbital control, might favor attack at the terminal position.

The presence of the methoxy group on the indole ring in related systems has been shown to activate the 2-position for nucleophilic substitution. clockss.orgnii.ac.jp This suggests that the methoxy group in this compound could also play a role in directing nucleophilic attack.

Computational Chemistry and Theoretical Characterization of 1 Methoxy but 3 Enyl Benzene Reactivity

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling serves as a powerful tool to investigate the detailed mechanisms of chemical reactions. For (1-methoxy-but-3-enyl)-benzene, these methods can elucidate the electronic and geometric changes that occur during a reaction, providing a molecular-level understanding of its reactivity.

Density Functional Theory (DFT) Applications to Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a key class of reactions for unsaturated compounds like this compound. msu.edu Density Functional Theory (DFT) has become a paramount computational method for studying such concerted chemical transformations. ru.nl DFT calculations can provide detailed information about the electronic structure and energetics of the reactants, transition states, and products involved in pericyclic reactions.

Elucidation of Transition State Geometries and Energetics

A critical aspect of understanding a reaction mechanism is the characterization of its transition state (TS). The transition state represents the highest energy point along the reaction coordinate and its geometry and energy determine the activation barrier of the reaction. For pericyclic reactions, the TS is characterized by a cyclic arrangement of the interacting atoms where bonds are partially broken and formed. ru.nl

Computational methods, particularly DFT, are used to locate and optimize the geometry of transition states. For instance, in an electrocyclic reaction, the transition state would show a nascent carbon-carbon bond distance that is intermediate between the reactant and product. ru.nl Frequency calculations are then performed to confirm that the optimized structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy, a key parameter in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Validation

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis is performed to validate that the TS connects the desired reactants and products. The IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. This analysis confirms the proposed mechanism by ensuring a smooth transformation from the reactant, through the transition state, to the product. For complex reactions, IRC analysis can reveal the presence of intermediates or alternative reaction pathways.

Prediction of Stereoselectivity and Regioselectivity

Many chemical reactions, including pericyclic reactions, can yield multiple stereoisomeric or regioisomeric products. Computational chemistry provides a powerful means to predict the selectivity of these reactions by comparing the activation energies of the different pathways leading to the various products. The pathway with the lower activation energy will be kinetically favored, and the corresponding product will be the major one.

For cycloaddition reactions, such as the Diels-Alder reaction, unsymmetrical substitution can lead to different regioisomers. msu.edu DFT calculations can be used to determine the relative energies of the transition states leading to the "ortho," "meta," and "para" adducts, thereby predicting the regioselectivity of the reaction. msu.edu Similarly, the stereoselectivity (e.g., endo vs. exo selectivity in Diels-Alder reactions) can be predicted by comparing the energies of the respective transition states.

Computational Insights into Catalytic Cycles and Ligand Effects

While this compound itself might not be directly involved in complex catalytic cycles without further functionalization, computational studies can provide insights into how its reactivity could be influenced by catalysts. For instance, Lewis acid catalysis is often employed in Diels-Alder reactions. Computational models can elucidate how the catalyst interacts with the reactants, lowers the activation barrier, and influences the stereoselectivity and regioselectivity. beilstein-journals.org

In organometallic catalysis, computational studies can model the entire catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. researchgate.net These models can help in understanding the role of ligands in tuning the reactivity and selectivity of the catalyst. By systematically varying the ligands in the computational model, one can rationally design more efficient catalysts.

Advanced Computational Methodologies and Basis Set Considerations

The accuracy of quantum chemical calculations is dependent on the chosen methodology and basis set. While DFT is a workhorse for many applications, for high accuracy, more advanced methods may be required. Hierarchical, convergent ab initio methods, such as Focal Point Analyses (FPA), can provide benchmark-quality data by extrapolating to the complete basis set (CBS) limit and including high levels of electron correlation, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), and even quadruple excitations (CCSDT(Q)). ru.nlrsc.org

The choice of the basis set is also critical. Correlation-consistent basis sets, such as the aug-cc-pVnZ series, are commonly used in high-accuracy calculations as they allow for systematic extrapolation to the CBS limit. rsc.org For DFT calculations, a balance between accuracy and computational cost must be struck. Geometries can often be reliably optimized with a smaller basis set (e.g., BP86/DZP), while more accurate energies can be obtained with a larger basis set and a more sophisticated functional. rsc.org

Data Tables

Table 1: Comparison of DFT Functionals for Pericyclic Reactions

| Functional | Type | Mean Absolute Error (kcal mol⁻¹) |

| M06-2X | meta-hybrid | 1.1 ru.nlrsc.org |

| B2K-PLYP | double-hybrid | 1.4-1.5 ru.nlrsc.org |

| mPW2K-PLYP | double-hybrid | 1.4-1.5 ru.nlrsc.org |

| revDSD-PBEP86 | double-hybrid | 1.4-1.5 ru.nlrsc.org |

| BP86 | GGA | 5.8 ru.nlrsc.org |

Table 2: Key Computational Chemistry Techniques and Their Applications

| Technique | Application |

| Density Functional Theory (DFT) | Calculation of electronic structure and energetics of molecules and reactions. |

| Transition State (TS) Search | Location of the highest energy point on the reaction pathway to determine the activation energy. |

| Intrinsic Reaction Coordinate (IRC) | Validation of the reaction mechanism by connecting the transition state to reactants and products. |

| Coupled-Cluster (e.g., CCSD(T)) | High-accuracy energy calculations for benchmarking. |

| Focal Point Analysis (FPA) | Extrapolation to the ab initio limit for highly accurate reaction barriers and energies. ru.nlrsc.org |

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Synthetic Routes for (1-METHOXY-BUT-3-ENYL)-BENZENE

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. For a target molecule like this compound, this translates into reimagining traditional etherification methods.

The choice of solvent is a cornerstone of green chemistry. Traditional organic solvents are often volatile, toxic, and derived from non-renewable resources. Researchers are exploring alternatives such as ionic liquids, which are non-volatile and can be recycled. iscientific.org For example, the chemoselective allylation of acetals to form homoallyl ethers proceeds smoothly at room temperature in ionic liquids like butylmethylimidazolium (B1222432) hexafluorophosphate (B91526) ([bmim][PF6]). iscientific.org These solvents not only replace hazardous chlorinated solvents but can also enhance reaction outcomes and be reused multiple times with consistent results. iscientific.org

Another frontier is the use of renewable feedstocks. The benzene (B151609) ring, a core component of this compound, is traditionally derived from fossil fuels. Recent research has demonstrated the potential to produce benzene from lignin, the most abundant renewable source of aromatic rings in nature. duke.eduyoutube.com This biotechnological approach offers a sustainable alternative for producing key chemical building blocks. duke.eduyoutube.com

Biocatalysis also presents a promising green route. Enzymes operate under mild conditions with high selectivity, reducing the energy consumption and byproducts associated with traditional chemical processes. beilstein-journals.org The development of enzymes capable of forming ether bonds, such as those from archaea, could provide highly regioselective and milder synthetic pathways for molecules like this compound. beilstein-journals.org

| Green Synthesis Strategy | Key Features | Potential Application for this compound Synthesis |

| Metal-Free Arylation | Uses diaryliodonium salts in water; avoids transition metal catalysts. chemcopilot.com | Formation of the aryl ether bond from a phenyl precursor and a butenol (B1619263) derivative. |

| Ionic Liquid Solvents | Non-volatile, recyclable alternatives to chlorinated solvents; can enhance reaction rates. iscientific.org | Can be used as the reaction medium for the etherification step. |

| Renewable Feedstocks | Production of benzene from lignin. duke.eduyoutube.com | Sustainable sourcing of the aromatic core of the molecule. |

| Biocatalysis | Use of enzymes for high selectivity and mild reaction conditions. beilstein-journals.org | Enzymatic formation of the ether linkage. |

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for improving the selectivity and efficiency of the synthesis of this compound. Research is active across transition metal catalysis, organocatalysis, and biocatalysis to achieve these goals.

Transition Metal Catalysis: Palladium-based catalysts are highly effective for the synthesis of aryl ethers. For instance, a palladium(II) catalyst, [COP-OAc]2, has been used for the catalytic asymmetric synthesis of allylic aryl ethers from trichloroacetimidate (B1259523) derivatives of alkenols and phenol (B47542) nucleophiles, achieving high yields (63-90%) and excellent enantiomeric purity (90-97% ee). ethz.ch Nickel catalysts are also gaining attention as a more economical alternative to palladium. mdpi.com A Ni/Cu catalytic system has been developed for the cross-coupling of phenols and vinyl halides to produce aryl-vinyl ethers. beilstein-journals.org Iridium catalysts have been shown to be effective in the 1,3-rearrangement of allylic ethers, which could be a strategy to access different isomers of the target molecule. chemistryviews.org

Organocatalysis: Organocatalysts are small organic molecules that can catalyze reactions without the need for metals. This approach is attractive from a green chemistry perspective as it avoids metal contamination in the final product. Thiourea-based organocatalysts, in combination with a Brønsted acid, have been shown to catalyze the reductive condensation of alcohols with aldehydes or ketones to form ethers. beilstein-journals.orgmdpi.com This method is tolerant of various functional groups and can suppress unwanted side reactions. beilstein-journals.orgmdpi.com

Biocatalysis: Enzymes offer unparalleled selectivity. Archaeal prenyltransferases, for example, can synthesize various prenyl glycerol (B35011) ethers with perfect control over the stereochemistry at the glycerol unit. chemcopilot.com While not directly applicable to the target molecule, this demonstrates the potential of enzymes for highly selective ether bond formation. The development of new enzymes or the engineering of existing ones could lead to biocatalytic routes for the enantioselective synthesis of this compound.

| Catalyst Type | Example Catalyst/System | Key Advantages for Aryl Homoallylic Ether Synthesis |

| Transition Metal | Palladium(II) with [COP-OAc]2 ligand ethz.ch | High yields and enantioselectivity for allylic aryl ethers. |

| Transition Metal | Nickel/Copper bimetallic system beilstein-journals.org | Economical alternative to palladium for C-O coupling. |

| Organocatalyst | Thiourea with a Brønsted acid beilstein-journals.orgmdpi.com | Metal-free, functional group tolerance, suppression of side reactions. |

| Biocatalyst | Archaeal prenyltransferase (e.g., G3PS) chemcopilot.com | High stereoselectivity under mild conditions. |

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade (or tandem) reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step. iscientific.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

For the synthesis of this compound, a multi-component approach could involve the simultaneous reaction of a benzene derivative, a source of the methoxy (B1213986) group, and a four-carbon building block. While a direct three-component reaction for this specific molecule may not be established, the development of such a process is a key research goal. A metal-free multi-component approach for the synthesis of homoallylic alcohols has been developed using trimethylsilyldiazomethane (B103560) (TMSCHN2), vinyl boronic acids, and aldehydes, showcasing the potential of MCRs in this area. acs.org

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single pot, are also highly desirable. iscientific.org For instance, a tandem process could involve an initial C-O bond formation followed by an allylation or a rearrangement. An example of a related cascade is the tandem asymmetric allylation/diastereoselective epoxidation of cyclic enones, where an initial catalytic asymmetric allylation is followed by an in-situ epoxidation. beilstein-journals.orgresearchgate.net A Pd-catalyzed termolecular allenylation cascade followed by a Ru-catalyzed ring-closing metathesis has been used to afford a diverse range of heterocycles, demonstrating the power of sequential catalytic transformations in a single pot. nih.gov

| Reaction Type | Description | Potential Application in the Synthesis of this compound |

| Multi-Component Reaction | Three or more reactants combine in a single step to form a product that contains portions of all reactants. | A hypothetical reaction combining a phenyl precursor, a methoxy source, and a C4 unit. |

| Cascade Reaction | A sequence of reactions where each subsequent reaction is triggered by the functionality formed in the previous step. iscientific.org | A one-pot process involving, for example, an initial etherification followed by a catalytic rearrangement to form the final product. |

Advanced Spectroscopic and In Situ Mechanistic Probes

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new ones. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in situ or operando spectroscopy) are providing unprecedented insights into the catalytic cycles of complex transformations.

Operando spectroscopy is a powerful methodology where the spectroscopic characterization of a catalyst is performed simultaneously with the measurement of its catalytic activity and selectivity. mdpi.com This technique helps to establish direct structure-reactivity relationships. Various operando techniques, including X-ray absorption spectroscopy (XAS), X-ray diffraction (XRD), and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), are used to study the dynamic changes in catalysts under actual reaction conditions. nih.gov

| Spectroscopic Technique | Information Provided | Relevance to the Synthesis of this compound |

| In situ Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation in heterogeneous reactions. chemcopilot.com | Optimization of reaction conditions and endpoint determination for etherification. |

| In situ NMR Spectroscopy | Identification and characterization of soluble intermediates and catalyst resting states. microsoft.com | Elucidation of the catalytic cycle in homogeneous transition metal-catalyzed synthesis. |

| In situ IR Spectroscopy | Monitoring changes in functional groups and bonding during a reaction. mdpi.com | Probing catalyst-substrate interactions and the formation of key intermediates. |

| Operando Spectroscopy | Correlates the catalyst's structural changes with its activity and selectivity under working conditions. beilstein-journals.orgmdpi.com | Understanding catalyst deactivation and designing more robust and efficient catalysts. |

Predictive Modeling through Machine Learning and AI in Organic Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. These powerful computational tools can accelerate the discovery and optimization of synthetic routes by analyzing vast amounts of chemical data.

Retrosynthesis Planning: One of the most significant applications of AI in chemistry is in retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available starting materials. chemcopilot.com AI-powered retrosynthesis tools can propose multiple synthetic pathways, including novel and unconventional routes that a human chemist might overlook. chemcopilot.comchemical.ai These tools are trained on millions of known reactions and can significantly reduce the time required for synthesis planning. chemcopilot.com

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, catalyst, and reactant concentrations, to maximize yield and selectivity. beilstein-journals.org By building predictive models from experimental data, ML algorithms can navigate the complex relationships between reaction variables and identify the optimal conditions with fewer experiments than traditional methods. beilstein-journals.org Active learning, a type of ML, is particularly useful in low-data situations, which is common in the development of new reactions. duke.edunih.gov

Catalyst Design: Computational chemistry, combined with machine learning, is being used to design new catalysts with enhanced activity and selectivity. mdpi.com By understanding the relationship between a catalyst's structure and its performance, it is possible to computationally screen large numbers of potential catalysts and identify the most promising candidates for experimental validation. Deep learning models can generate novel catalyst-ligand candidates by learning from existing data. rsc.org

Predicting Reaction Outcomes: AI models are being developed to predict the products of chemical reactions with high accuracy. mdpi.com These models can help chemists to anticipate potential side products and to design reactions that are more selective. By incorporating fundamental physical principles, such as the conservation of mass, into these models, their reliability can be significantly improved. mit.edu

| AI/ML Application | Description | Potential Impact on the Synthesis of this compound |

| Retrosynthesis | AI algorithms propose synthetic routes from the target molecule to starting materials. chemcopilot.comchemical.ai | Rapid identification of efficient and novel synthetic pathways. |

| Reaction Optimization | Machine learning models predict optimal reaction conditions to maximize yield and selectivity. beilstein-journals.orgresearchgate.net | Faster development of a high-yielding and selective synthesis protocol. |

| Catalyst Design | Computational methods and ML are used to design new catalysts with improved performance. ethz.chmdpi.com | Discovery of more active, selective, and stable catalysts for the etherification step. |

| Outcome Prediction | AI models predict the products and selectivity of a given set of reactants and conditions. mdpi.comdigitellinc.com | A priori assessment of the feasibility of a proposed synthetic step, reducing trial-and-error experimentation. |

Q & A

Q. How can virtual chemical laboratories enhance research on this compound’s synthetic pathways?

- Virtual Lab Integration :

- Simulate reaction mechanisms using software like Gaussian or ORCA.

- Validate virtual results with microfluidic flow reactors for rapid screening.

- Incorporate trial-and-error learning () to optimize reaction conditions computationally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.